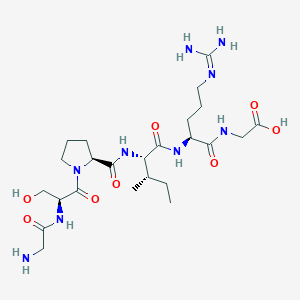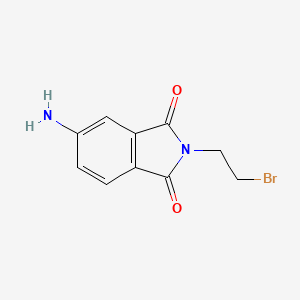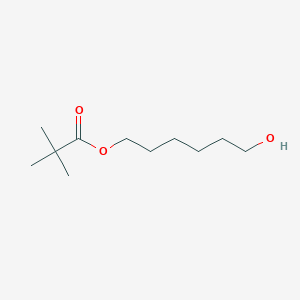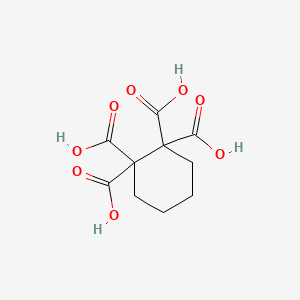
Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine is a synthetic peptide composed of six amino acids: glycine, phenylalanine, leucine, glycine, alanine, and alanine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of such peptides may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water, often catalyzed by acids or enzymes.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as phenylalanine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic conditions (e.g., proteases).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide with intact amino acid residues.
科学研究应用
Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery systems and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the development of biomaterials and nanotechnology.
作用机制
The mechanism of action of Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.
相似化合物的比较
Similar Compounds
Glycyl-L-phenylalanine: A simpler dipeptide with similar properties.
Glycyl-L-alanyl-L-phenylalanine: Another tripeptide with comparable applications.
L-alanyl-L-alanine: A dipeptide with different amino acid composition but similar peptide bond characteristics.
Uniqueness
Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions in biological and chemical systems.
属性
CAS 编号 |
400820-71-5 |
|---|---|
分子式 |
C25H38N6O7 |
分子量 |
534.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C25H38N6O7/c1-14(2)10-18(23(35)27-13-21(33)28-15(3)22(34)29-16(4)25(37)38)31-24(36)19(30-20(32)12-26)11-17-8-6-5-7-9-17/h5-9,14-16,18-19H,10-13,26H2,1-4H3,(H,27,35)(H,28,33)(H,29,34)(H,30,32)(H,31,36)(H,37,38)/t15-,16-,18-,19-/m0/s1 |
InChI 键 |
LLKZIQCRJKNTQT-CAMMJAKZSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline](/img/structure/B14258613.png)

![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
![Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane](/img/structure/B14258645.png)



![N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14258666.png)

![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)

